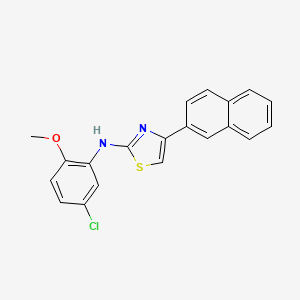

N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine, also known as CMN, is a thiazole derivative compound used in various scientific research applications. It is an important tool for scientists to study the biochemical and physiological effects of various compounds. CMN has been used in laboratory experiments to study the effects of various compounds on cell physiology and metabolism. CMN has also been used to study the mechanism of action of various compounds, as well as to evaluate the effects of various compounds on the body. CMN has been found to have a variety of advantages and limitations in laboratory experiments, which makes it a useful tool for researchers.

Wissenschaftliche Forschungsanwendungen

Plastic Scintillators and Luminescent Dyes

Plastic scintillators, incorporating polymethyl methacrylate with various luminescent dyes, demonstrate significant potential in scientific research. These materials exhibit stability and efficiency in scintillation, optical transparency, and resistance to thermal, light, and radiation damage. The use of specific luminescent activators and wavelength shifters enhances their properties and applications in detecting and measuring ionizing radiation (Salimgareeva & Kolesov, 2005).

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution techniques offer a critical approach in asymmetric organic synthesis, providing high enantioselectivity and yield for various compounds. This method's importance lies in its application in producing enantiopure compounds, essential in pharmaceuticals and materials science. The development of chiral catalysts for asymmetric reactions highlights the method's significance in synthetic chemistry (Pellissier, 2011).

Synthesis and Biological Activities of Naphthoquinones

Naphthoquinones, particularly lawsone and its derivatives, show promising potential in treating various diseases due to their extensive biological activities, including antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. The chemical modification of the naphthoquinone ring can modulate these activities, positioning naphthoquinones at the center of multiple research areas. Lawsone and its synthetic nitrogen-containing derivatives represent a significant interest for future pharmacological developments (López et al., 2014).

Application of N-Halo Reagents in Organic Synthesis

N-Halo reagents play a crucial role in various organic functional group transformations, including oxidation, halogenation, acylation, and aziridination. These reagents are instrumental in synthesizing new chemical entities, demonstrating their versatility and importance in organic synthesis. The development and application of N-halo reagents in creating novel compounds and reaction pathways contribute significantly to advancing organic chemistry (Kolvari et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2OS/c1-24-19-9-8-16(21)11-17(19)22-20-23-18(12-25-20)15-7-6-13-4-2-3-5-14(13)10-15/h2-12H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFHQQNYLCBULK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione](/img/structure/B2562911.png)

![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)

![2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2562920.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2562923.png)

![tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate](/img/structure/B2562924.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2562926.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide](/img/structure/B2562928.png)